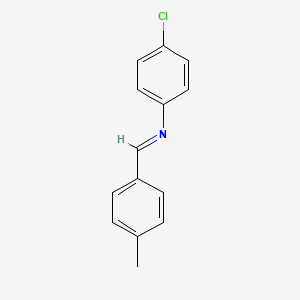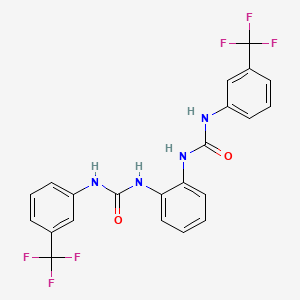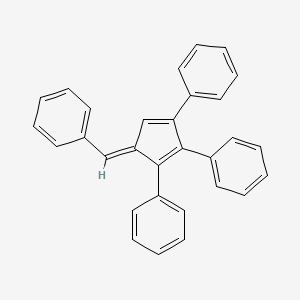
5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene is a complex organic compound with the molecular formula C30H22 It is known for its unique structure, which includes a cyclopentadiene ring substituted with benzylidene and triphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene typically involves the reaction of 1,2,3-triphenyl-1,3-cyclopentadiene with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the hydrogenation of the benzylidene group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated derivatives
Substitution: Substituted cyclopentadiene derivatives
Aplicaciones Científicas De Investigación
5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its unique electronic properties and potential use in organic electronic devices.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural features.
Mecanismo De Acción
The mechanism of action of 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
- (5-Benzylidene-2,3,4-triphenyl-1,3-cyclopentadien-1-yl)benzene
- 5-Methylene-2,3,4-triphenyl-1,3-cyclopentadien-1-yl)benzene
- 5-Diazo-2,3,4-triphenyl-1,3-cyclopentadien-1-yl)benzene
- 5-Methoxy-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
Uniqueness: 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Propiedades
Fórmula molecular |
C30H22 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
[(5E)-5-benzylidene-2,3-diphenylcyclopenta-1,3-dien-1-yl]benzene |
InChI |
InChI=1S/C30H22/c1-5-13-23(14-6-1)21-27-22-28(24-15-7-2-8-16-24)30(26-19-11-4-12-20-26)29(27)25-17-9-3-10-18-25/h1-22H/b27-21+ |
Clave InChI |
DUOLVCQVQGYWKL-SZXQPVLSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\C=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


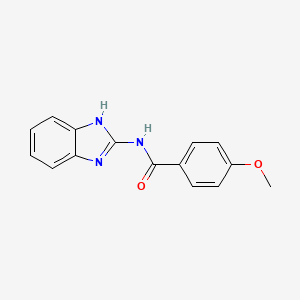
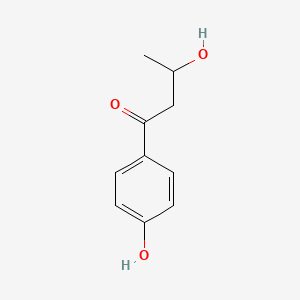
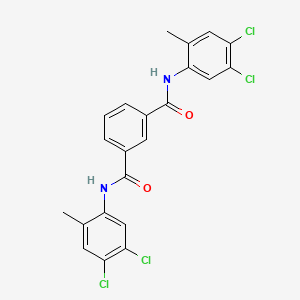


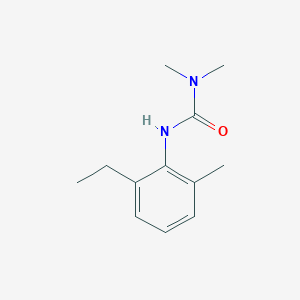
![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)




![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
